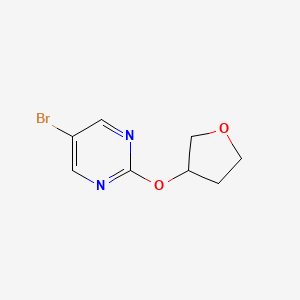
4-(Azetidin-3-ylmethoxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: is a heterocyclic compound with a unique structure. It contains both an azetidine ring (a four-membered saturated heterocycle) and a pyrazole ring (a five-membered aromatic heterocycle). These types of compounds have attracted significant interest due to their diverse biological activities .
準備方法
a. Synthesis of (N-Boc-azetidin-3-ylidene)acetate: The starting material, (N-Boc-azetidin-3-ylidene)acetate , can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is crucial for subsequent steps .
b. Aza-Michael Addition:(N-Boc-azetidin-3-ylidene)acetate: undergoes an aza-Michael addition with NH-heterocycles (such as pyrazoles) to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate reacts with various (N-Boc-cycloaminyl)amines to form 3-substituted 3-(acetoxymethyl)oxetane compounds .
c. Suzuki–Miyaura Cross-Coupling: The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling reaction. The corresponding brominated pyrazole–azetidine hybrid reacts with boronic acids to yield the desired compounds .
化学反応の分析
4-(Azetidin-3-ylmethoxy)-1H-pyrazole: may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
科学的研究の応用
a. Medicinal Chemistry: This compound’s pharmacophore subunit (azetidine) has been utilized in natural and synthetic products with diverse biological activities. Researchers explore its potential as a drug scaffold, targeting specific receptors or enzymes.
b. Industry: In industry, 4-(Azetidin-3-ylmethoxy)-1H-pyrazole could serve as a building block for novel materials, catalysts, or functionalized molecules.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
類似化合物との比較
While I don’t have a specific list of similar compounds, it’s worth noting that the combination of azetidine and pyrazole rings makes 4-(Azetidin-3-ylmethoxy)-1H-pyrazole unique. Researchers may compare it with related structures to understand its distinct properties.
Remember that further research and experimental validation are essential to fully explore the compound’s potential.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-(azetidin-3-ylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-6(2-8-1)5-11-7-3-9-10-4-7/h3-4,6,8H,1-2,5H2,(H,9,10) |
InChIキー |
MVXRMSAYIDIGHB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)COC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
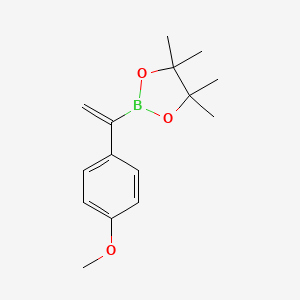
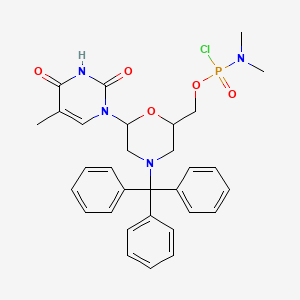
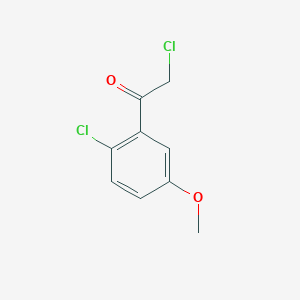
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)
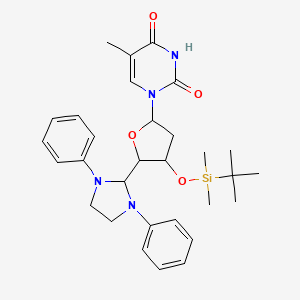

![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)


